molecular formula C21H20OP+ B14411973 (2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium CAS No. 85320-21-4

(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium

Katalognummer: B14411973
CAS-Nummer: 85320-21-4
Molekulargewicht: 319.4 g/mol
InChI-Schlüssel: MQVMTXWRDREMDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a (2,6-dimethylphenyl) group and a (diphenylmethyl) group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium typically involves the reaction of (2,6-dimethylphenyl)phosphine with diphenylmethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways. The specific molecular targets and pathways involved depend on the context of its application, such as in catalysis or therapeutic use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2,6-Dimethylphenyl)(diphenylmethyl)oxophosphanium is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Eigenschaften

CAS-Nummer

85320-21-4

Molekularformel

C21H20OP+

Molekulargewicht

319.4 g/mol

IUPAC-Name

benzhydryl-(2,6-dimethylphenyl)-oxophosphanium

InChI

InChI=1S/C21H20OP/c1-16-10-9-11-17(2)20(16)23(22)21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15,21H,1-2H3/q+1

InChI-Schlüssel

MQVMTXWRDREMDZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C)[P+](=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.